molecular formula C10H13NO B15109957 3-Methoxy-3-phenylazetidine

3-Methoxy-3-phenylazetidine

Cat. No.: B15109957
M. Wt: 163.22 g/mol
InChI Key: UQZZKRPLWZRFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-phenylazetidine is an organic compound with the molecular formula C10H13NO It is a member of the azetidine family, characterized by a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-phenylazetidine typically involves the reaction of phenylacetonitrile with methanol in the presence of a base, followed by cyclization to form the azetidine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-phenylazetidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-Methoxy-3-phenylazetidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-methoxy-3-phenylazetidine

InChI

InChI=1S/C10H13NO/c1-12-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

UQZZKRPLWZRFPB-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.